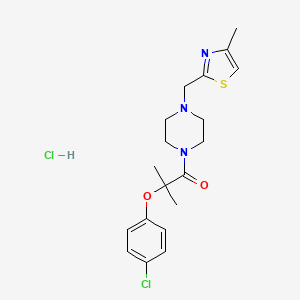

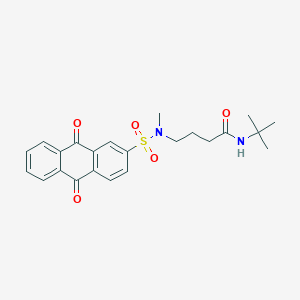

![molecular formula C11H12N2O2S B2361322 [2-(Ethylthio)-1H-benzimidazol-1-yl]acetic acid CAS No. 312929-73-0](/img/structure/B2361322.png)

[2-(Ethylthio)-1H-benzimidazol-1-yl]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis Processes : The synthesis of 2-(ethylthio)-1H-benzimidazol-1-yl]acetic acid and its derivatives involves various chemical reactions. For example, 2-(phenoxymethyl)-1H-benzimidazole was reacted with ethyl chloroacetate to obtain ethyl [2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetate, a compound structurally related to [2-(Ethylthio)-1H-benzimidazol-1-yl]acetic acid (Salahuddin et al., 2017).

Structural Analysis : Comprehensive structural analyses of similar benzimidazole derivatives have been conducted using elemental and spectral analysis, confirming the formation of targeted compounds (Salahuddin et al., 2017).

Biological and Chemical Properties

Antimicrobial Activity : Certain benzimidazole derivatives, closely related to [2-(Ethylthio)-1H-benzimidazol-1-yl]acetic acid, have demonstrated significant antimicrobial activity. Compounds like 2-[2-(phenoxymethyl)-1Hbenzimidazol-1-yl]acetohydrazide showed notable activity against bacteria such as Escherichia coli and Staphylococcus aureus (Salahuddin et al., 2017).

Anticancer Evaluation : In another study, 2-(naphthalen-1-ylmethyl/Naphthalen-2-yloxymethyl)-1H-benzimidazol-1-yl]acetohydrazide, structurally similar to [2-(Ethylthio)-1H-benzimidazol-1-yl]acetic acid, was synthesized and evaluated for in vitro anticancer activity, showing promising results on breast cancer cell lines (Salahuddin et al., 2014).

Chemical Behavior and Applications

Chemical Reactions and Properties : The chemical properties of benzimidazole derivatives, including reactions like hydrolysis and decarboxylation, have been explored. These studies help in understanding the reactivity and potential applications of [2-(Ethylthio)-1H-benzimidazol-1-yl]acetic acid (V. Anisimova et al., 2011).

Corrosion Inhibition : Benzimidazole derivatives are investigated for their corrosion inhibition properties, which is relevant for industrial applications. Studies show that these compounds can effectively inhibit corrosion in certain environments (P. Rugmini Ammal et al., 2018).

Safety and Hazards

The safety data sheet for (Ethylthio)acetic acid indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (respiratory system) .

Orientations Futures

Imidazole and benzimidazole rings are important nitrogen-containing heterocycles widely used in the pharmaceutical industry for drug discovery . The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . Therefore, “[2-(Ethylthio)-1H-benzimidazol-1-yl]acetic acid”, which contains a benzimidazole ring, may have potential for future drug development .

Propriétés

IUPAC Name |

2-(2-ethylsulfanylbenzimidazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-2-16-11-12-8-5-3-4-6-9(8)13(11)7-10(14)15/h3-6H,2,7H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQRRVQMZXKVOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=CC=CC=C2N1CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24800980 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

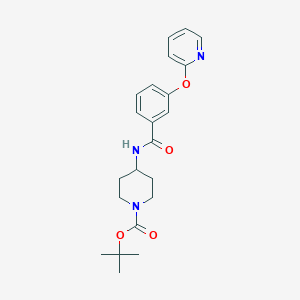

![5-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2361246.png)

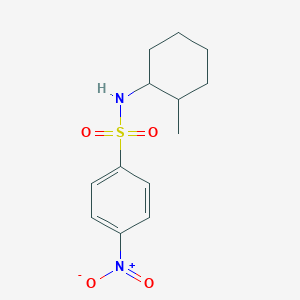

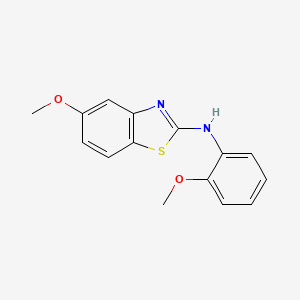

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2361249.png)

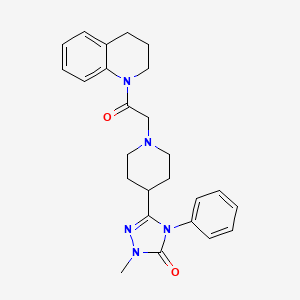

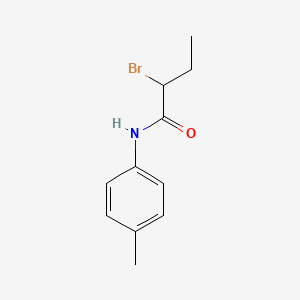

![[4-[1-(3-Fluorophenyl)ethyl]piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2361250.png)

![2-fluoro-N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2361255.png)

![6-Cyclopropyl-2-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2361257.png)

![Dimethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2361258.png)

![N-(3-chlorophenyl)-2-({5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2361260.png)